molecular formula C23H27FN4O3 B135385 (R)-paliperidone CAS No. 130049-85-3

(R)-paliperidone

Cat. No. B135385
M. Wt: 426.5 g/mol
InChI Key: PMXMIIMHBWHSKN-LJQANCHMSA-N
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Patent
US08481729B2

Procedure details

A mixture of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (formula-8) (170.1 grams), 6-fluoro-3-(4-piperidinyl)-1,2-benzoisoxazole monohydrochloride (formula-6) (150 grams), sodium carbonate (113.3 grams), and potassium iodide (9.7 grams) in acetonitrile (1.5 L) was heated to 85° C. The reaction mixture was heated at 85° C. for 6 hrs. The reaction mixture was then cooled to −10° C. and stirred for 1.5 hrs. The solid obtained was filtered, washed with cold acetonitrile. The wet solid was taken in water, and acetic acid was added to the mixture to adjust the pH to 4.0. The reaction mixture was treated with acidic carbon and filtered through hyflow bed. The filtrate was treated with sodium hydrosulphite (hydrose). The pH of the reaction mixture was adjusted to 12 by adding aqueous sodium hydroxide solution and stirred for 45 min. The solid obtained was filtered, washed with water and dried to provide the title compound.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
113.3 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4]1[C:9](=[O:10])[N:8]2[CH2:11][CH2:12][CH2:13][CH:14]([OH:15])[C:7]2=[N:6][C:5]=1[CH3:16].Cl.[F:18][C:19]1[CH:33]=[CH:32][C:22]2[C:23]([CH:26]3[CH2:31][CH2:30][NH:29][CH2:28][CH2:27]3)=[N:24][O:25][C:21]=2[CH:20]=1.C(=O)([O-])[O-].[Na+].[Na+].[I-].[K+]>C(#N)C>[CH3:16][C:5]1[N:6]=[C:7]2[N:8]([CH2:11][CH2:12][CH2:13][CH:14]2[OH:15])[C:9](=[O:10])[C:4]=1[CH2:3][CH2:2][N:29]1[CH2:28][CH2:27][CH:26]([C:23]2[C:22]3[CH:32]=[CH:33][C:19]([F:18])=[CH:20][C:21]=3[O:25][N:24]=2)[CH2:31][CH2:30]1 |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
170.1 g
Type
reactant
Smiles
ClCCC1=C(N=C2N(C1=O)CCCC2O)C
Name
Quantity
150 g
Type
reactant
Smiles
Cl.FC1=CC2=C(C(=NO2)C2CCNCC2)C=C1
Name
Quantity
113.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
9.7 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
stirred for 1.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 85° C. for 6 hrs
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to −10° C.
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with cold acetonitrile
ADDITION
Type
ADDITION
Details
acetic acid was added to the mixture
ADDITION
Type
ADDITION
Details
The reaction mixture was treated with acidic carbon
FILTRATION
Type
FILTRATION
Details
filtered through hyflow bed
ADDITION
Type
ADDITION
Details
The filtrate was treated with sodium hydrosulphite (hydrose)
ADDITION
Type
ADDITION
Details
by adding aqueous sodium hydroxide solution
STIRRING
Type
STIRRING
Details
stirred for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C=4C=5C=CC(=CC5ON4)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08481729B2

Procedure details

A mixture of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (formula-8) (170.1 grams), 6-fluoro-3-(4-piperidinyl)-1,2-benzoisoxazole monohydrochloride (formula-6) (150 grams), sodium carbonate (113.3 grams), and potassium iodide (9.7 grams) in acetonitrile (1.5 L) was heated to 85° C. The reaction mixture was heated at 85° C. for 6 hrs. The reaction mixture was then cooled to −10° C. and stirred for 1.5 hrs. The solid obtained was filtered, washed with cold acetonitrile. The wet solid was taken in water, and acetic acid was added to the mixture to adjust the pH to 4.0. The reaction mixture was treated with acidic carbon and filtered through hyflow bed. The filtrate was treated with sodium hydrosulphite (hydrose). The pH of the reaction mixture was adjusted to 12 by adding aqueous sodium hydroxide solution and stirred for 45 min. The solid obtained was filtered, washed with water and dried to provide the title compound.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
113.3 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4]1[C:9](=[O:10])[N:8]2[CH2:11][CH2:12][CH2:13][CH:14]([OH:15])[C:7]2=[N:6][C:5]=1[CH3:16].Cl.[F:18][C:19]1[CH:33]=[CH:32][C:22]2[C:23]([CH:26]3[CH2:31][CH2:30][NH:29][CH2:28][CH2:27]3)=[N:24][O:25][C:21]=2[CH:20]=1.C(=O)([O-])[O-].[Na+].[Na+].[I-].[K+]>C(#N)C>[CH3:16][C:5]1[N:6]=[C:7]2[N:8]([CH2:11][CH2:12][CH2:13][CH:14]2[OH:15])[C:9](=[O:10])[C:4]=1[CH2:3][CH2:2][N:29]1[CH2:28][CH2:27][CH:26]([C:23]2[C:22]3[CH:32]=[CH:33][C:19]([F:18])=[CH:20][C:21]=3[O:25][N:24]=2)[CH2:31][CH2:30]1 |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
170.1 g
Type
reactant
Smiles
ClCCC1=C(N=C2N(C1=O)CCCC2O)C
Name
Quantity
150 g
Type
reactant
Smiles
Cl.FC1=CC2=C(C(=NO2)C2CCNCC2)C=C1
Name
Quantity
113.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
9.7 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
stirred for 1.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 85° C. for 6 hrs
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to −10° C.
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with cold acetonitrile
ADDITION
Type
ADDITION
Details
acetic acid was added to the mixture
ADDITION
Type
ADDITION
Details
The reaction mixture was treated with acidic carbon
FILTRATION
Type
FILTRATION
Details
filtered through hyflow bed
ADDITION
Type
ADDITION
Details
The filtrate was treated with sodium hydrosulphite (hydrose)
ADDITION
Type
ADDITION
Details
by adding aqueous sodium hydroxide solution
STIRRING
Type
STIRRING
Details
stirred for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C=4C=5C=CC(=CC5ON4)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08481729B2

Procedure details

A mixture of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (formula-8) (170.1 grams), 6-fluoro-3-(4-piperidinyl)-1,2-benzoisoxazole monohydrochloride (formula-6) (150 grams), sodium carbonate (113.3 grams), and potassium iodide (9.7 grams) in acetonitrile (1.5 L) was heated to 85° C. The reaction mixture was heated at 85° C. for 6 hrs. The reaction mixture was then cooled to −10° C. and stirred for 1.5 hrs. The solid obtained was filtered, washed with cold acetonitrile. The wet solid was taken in water, and acetic acid was added to the mixture to adjust the pH to 4.0. The reaction mixture was treated with acidic carbon and filtered through hyflow bed. The filtrate was treated with sodium hydrosulphite (hydrose). The pH of the reaction mixture was adjusted to 12 by adding aqueous sodium hydroxide solution and stirred for 45 min. The solid obtained was filtered, washed with water and dried to provide the title compound.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
113.3 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4]1[C:9](=[O:10])[N:8]2[CH2:11][CH2:12][CH2:13][CH:14]([OH:15])[C:7]2=[N:6][C:5]=1[CH3:16].Cl.[F:18][C:19]1[CH:33]=[CH:32][C:22]2[C:23]([CH:26]3[CH2:31][CH2:30][NH:29][CH2:28][CH2:27]3)=[N:24][O:25][C:21]=2[CH:20]=1.C(=O)([O-])[O-].[Na+].[Na+].[I-].[K+]>C(#N)C>[CH3:16][C:5]1[N:6]=[C:7]2[N:8]([CH2:11][CH2:12][CH2:13][CH:14]2[OH:15])[C:9](=[O:10])[C:4]=1[CH2:3][CH2:2][N:29]1[CH2:28][CH2:27][CH:26]([C:23]2[C:22]3[CH:32]=[CH:33][C:19]([F:18])=[CH:20][C:21]=3[O:25][N:24]=2)[CH2:31][CH2:30]1 |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
170.1 g
Type
reactant
Smiles
ClCCC1=C(N=C2N(C1=O)CCCC2O)C
Name
Quantity
150 g
Type
reactant
Smiles
Cl.FC1=CC2=C(C(=NO2)C2CCNCC2)C=C1
Name
Quantity
113.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
9.7 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
stirred for 1.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 85° C. for 6 hrs
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to −10° C.
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with cold acetonitrile
ADDITION
Type
ADDITION
Details
acetic acid was added to the mixture
ADDITION
Type
ADDITION
Details
The reaction mixture was treated with acidic carbon
FILTRATION
Type
FILTRATION
Details
filtered through hyflow bed
ADDITION
Type
ADDITION
Details
The filtrate was treated with sodium hydrosulphite (hydrose)
ADDITION
Type
ADDITION
Details
by adding aqueous sodium hydroxide solution
STIRRING
Type
STIRRING
Details
stirred for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C=4C=5C=CC(=CC5ON4)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.